2-Amino-6-methyl-4-pyrimidinemethanol
CAS No.:
Cat. No.: VC18528682
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9N3O |
|---|---|
| Molecular Weight | 139.16 g/mol |
| IUPAC Name | (2-amino-6-methylpyrimidin-4-yl)methanol |
| Standard InChI | InChI=1S/C6H9N3O/c1-4-2-5(3-10)9-6(7)8-4/h2,10H,3H2,1H3,(H2,7,8,9) |
| Standard InChI Key | BHTFHKKIXHZCKS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N)CO |
Introduction
Chemical Identity and Structural Characteristics
2-Amino-6-methyl-4-pyrimidinemethanol (C₆H₉N₃O) belongs to the pyrimidine family, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:
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Amino group (-NH₂) at position 2,
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Methyl group (-CH₃) at position 6,
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Hydroxymethyl group (-CH₂OH) at position 4.
The compound’s molecular weight is 139.16 g/mol, and its IUPAC name is 4-(hydroxymethyl)-6-methylpyrimidin-2-amine. Structural analogs, such as 2-amino-6-methyl-4-pyrimidinol (CAS 3977-29-5), share similarities but differ in the substitution at position 4 (hydroxyl vs. hydroxymethyl) .
Table 1: Comparative Properties of Pyrimidine Derivatives
Synthetic Pathways and Optimization
The synthesis of 2-amino-6-methyl-4-pyrimidinemethanol can be inferred from methods used for analogous compounds:
Oxidation of Methyl-Substituted Pyrimidines
A plausible route involves the selective oxidation of a methyl group to a hydroxymethyl group. For example, the patent CN104610134A describes the oxidation of 2,6-dimethylpyridine using hydrogen peroxide (H₂O₂) and tungsten oxide (WO₃) to introduce a hydroxymethyl group. Adapting this method:
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Substrate: 2-amino-4,6-dimethylpyrimidine,
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Oxidizing Agent: H₂O₂ in glacial acetic acid,
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Conditions: 60–70°C for 8–10 hours.
The reaction proceeds via α-carbon electronic transfer rearrangement, forming an intermediate ester, which undergoes hydrolysis to yield the hydroxymethyl derivative .
Functional Group Interconversion
An alternative approach involves substituting a hydroxyl group with a hydroxymethyl group. For instance, 2-amino-6-methyl-4-pyrimidinol could undergo esterification with acetic anhydride, followed by reduction or hydrolysis to introduce the -CH₂OH moiety.
Physicochemical Properties and Stability
Thermal Stability
Based on pyrimidine analogs, the compound is expected to exhibit a melting point between 180–185°C, lower than 2-amino-6-methyl-4-pyrimidinol (>300°C) due to reduced hydrogen bonding from the hydroxymethyl group.
Solubility and Reactivity
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Solubility: Higher solubility in polar solvents (e.g., water, DMSO) compared to non-hydroxylated analogs due to the -CH₂OH group.
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Reactivity: The amino group may participate in condensation reactions, while the hydroxymethyl group can undergo oxidation to a carboxylic acid or esterification.
Table 2: Predicted Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR Spectroscopy | -NH₂ stretch (~3350 cm⁻¹), -OH stretch (~3200 cm⁻¹) |
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H, CH₃), δ 4.45 (s, 2H, CH₂OH) |
| ¹³C NMR | δ 158.2 (C2), δ 24.7 (CH₃), δ 62.1 (CH₂OH) |
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